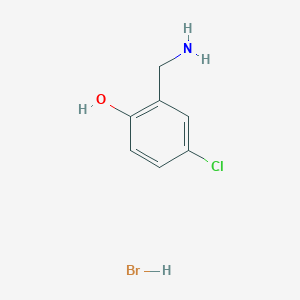

2-(Aminomethyl)-4-chlorophenol hydrobromide

Description

2-(Aminomethyl)-4-chlorophenol hydrobromide (CAS: Discontinued; Ref: 10-F666854) is an organic salt featuring a 4-chlorophenol backbone substituted with an aminomethyl group (–CH2NH2) at the 2-position, paired with a hydrobromic acid counterion. This compound has been historically cataloged as a primary amine derivative but is currently listed as discontinued by suppliers like CymitQuimica .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)-4-chlorophenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.BrH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCBKHVQFAONHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CN)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-85-6 | |

| Record name | 2-(aminomethyl)-4-chlorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chlorophenol hydrobromide typically involves the reaction of 4-chlorophenol with formaldehyde and ammonia, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chlorophenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-chlorophenol hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chlorophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the phenol and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound’s closest analogues include derivatives with halogen substitutions, alternative counterions, or modified aromatic systems. Key comparisons are outlined below:

Table 1: Structural Comparison of 2-(Aminomethyl)-4-chlorophenol Hydrobromide with Analogues

Key Observations :

- Halogen Substitution : The presence of chlorine at the 4-position in the target compound contrasts with bromine-containing analogues (e.g., ), which may exhibit enhanced lipophilicity or altered reactivity in cross-coupling reactions.

- Counterion Effects : Hydrobromide salts (e.g., target compound) vs. hydrochloride salts (e.g., ) differ in solubility and stability. Hydrobromides generally have higher molecular weights and may exhibit distinct crystallization behaviors .

Table 2: Functional and Regulatory Comparison

| Compound | Bioactivity (Inferred) | Regulatory Status | Stability Considerations |

|---|---|---|---|

| This compound | Unconfirmed | Discontinued | Hydrobromide may enhance hygroscopicity |

| 2-(Aminooxy)-N-(4-chlorobenzyl)acetamide hydrochloride | Potential drug intermediate | Available (research) | HCl salt improves aqueous solubility |

| Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate hydrochloride | Kinase inhibition (hypothetical) | Available (commercial) | Thiazole ring enhances thermal stability |

Biological Activity

2-(Aminomethyl)-4-chlorophenol hydrobromide, also known as 4-Chloro-2-aminophenol, is a compound that has garnered attention due to its biological activity, particularly in toxicological studies. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and associated health risks.

- Chemical Name : this compound

- CAS Number : 1235439-85-6

- Molecular Formula : C7H8ClN·HBrO

The biological activity of this compound primarily involves its interaction with cellular components leading to cytotoxicity and potential carcinogenic effects. Key mechanisms include:

- Oxidative Stress : The compound has been shown to induce oxidative stress in various cell types, contributing to nephrotoxicity and other organ-specific toxicities .

- Carcinogenic Potential : Studies have indicated a significant increase in squamous cell papillomas and carcinomas in the forestomach of male rats exposed to high doses, suggesting a potential carcinogenic risk .

In Vivo Studies

Research has highlighted the following findings regarding the toxicity of this compound:

- Rat Studies : A chronic bioassay revealed significant increases in the incidence of squamous cell carcinoma in the forestomach of Fischer 344 rats exposed to doses of 3200 ppm and above. The study also noted decreases in erythrocyte counts and hemoglobin levels, indicating hematotoxicity .

| Dose (ppm) | Squamous Cell Papilloma Incidence | Squamous Cell Carcinoma Incidence |

|---|---|---|

| 0 | 0/50 | 0/50 |

| 1280 | 0/50 | 0/50 |

| 3200 | 11/50 (P = 0.0003) | 12/50 (24%, P = 0.0001) |

| 8000 | 39/50 (P < 0.0001) | - |

- Mouse Studies : Similar findings were observed in B6D2F1 mice, where increased incidences of squamous cell papillomas were noted at higher exposure levels .

In Vitro Studies

In vitro studies have demonstrated the compound's nephrotoxic potential through cytotoxicity assays:

- Cell Viability Assays : Cytotoxicity was assessed using lactate dehydrogenase (LDH) release as a marker. The compound exhibited significant cytotoxic effects at concentrations as low as 0.5 mM .

| Compound | Cytotoxicity at 1.0 mM |

|---|---|

| 4-Amino-2-chlorophenol | High |

| 4-Amino-3-chlorophenol | Low |

| Control | None |

Case Studies

Several case studies have documented instances of toxicity related to exposure to aminophenols, including:

- Case Report on Nephrotoxicity : A study reported acute renal failure in patients exposed to high levels of aminophenols, correlating with elevated serum creatinine levels and histological evidence of tubular damage.

- Occupational Exposure : Workers in industries utilizing chlorinated phenols exhibited increased rates of respiratory issues and skin irritations, further emphasizing the compound's hazardous nature.

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-4-chlorophenol hydrobromide, and how can reaction conditions be optimized for lab-scale synthesis?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution. For example, a protocol similar to 2-(4-Chlorophenyl)ethylamine hydrobromide synthesis () could be adapted:

React 4-chlorobenzyl chloride with a primary amine (e.g., methylamine) under basic conditions (e.g., K₂CO₃) to form the aminomethyl intermediate.

Hydrobromide salt formation via acidification with HBr.

Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios (amine:halide ≈ 1.2:1). Purification via recrystallization in ethanol/water mixtures improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving hydrogen bonding patterns in the hydrobromide salt. High-resolution data (≤ 0.8 Å) is critical for accurate charge density analysis .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm aromatic proton environments and amine proton shifts (δ ≈ 2.5–3.5 ppm for -CH₂NH₂).

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (M+H⁺) and bromide adducts .

Q. How can researchers validate the purity of this compound, and what analytical standards are recommended?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) and UV detection at 254 nm. Compare retention times against a certified reference standard.

- Elemental analysis : Confirm Br content (theoretical ≈ 28.5%) via combustion analysis.

- Melting point : Consistency with literature values (if available) ensures minimal impurities .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., conflicting cytotoxicity vs. anti-allergic activity) be resolved for this compound?

- Methodological Answer :

- Dose-response studies : Test across a wide concentration range (nM–mM) to identify biphasic effects. For example, hydrobromide analogs exhibit anti-allergic activity at 5 mg/kg but cytotoxicity at higher doses .

- Receptor profiling : Use radioligand binding assays (e.g., H₁-histamine receptor) to quantify affinity (Kd) and specificity. Structural analogs with chlorine positioning variations show divergent receptor interactions .

Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned or low-resolution data?

- Methodological Answer :

- Data collection : Use synchrotron radiation for high-resolution datasets (≤ 1.0 Å) to resolve disordered bromide ions.

- Refinement strategies : In SHELXL, apply TWIN and BASF commands for twinned crystals. For low-resolution data, incorporate restraints for bond lengths/angles derived from similar structures .

Q. What experimental approaches are recommended to study the metabolic pathways and toxicity mechanisms of this compound?

- Methodological Answer :

- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Monitor dechlorination or hydroxylation products.

- Toxicity assays :

- Nephrotoxicity : Measure creatinine clearance and KIM-1 biomarkers in renal cell lines.

- Cytotoxicity : MTT assays on HEK293 or HepG2 cells, comparing IC₅₀ values with structural analogs (e.g., 2-(1-Amino-2,2-dimethylpropyl)-4-chlorophenol) .

Q. How does the hydrobromide salt form influence the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrobromide salts generally exhibit higher aqueous solubility than free bases.

- Bioavailability : Compare pharmacokinetic parameters (Cmax, AUC) in rodent models after oral vs. intravenous administration. Salt forms often enhance absorption rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.